

Z-Ile-Ile-OH: Comprehensive Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Z-Ile-Ile-OH

Cat. No.: B151299

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the handling, preparation, and experimental use of **Z-Ile-Ile-OH** (N-benzyloxycarbonyl-isoleucyl-isoleucine).

Z-Ile-Ile-OH is a dipeptide derivative in which the N-terminus of isoleucyl-isoleucine is protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is fundamental in peptide chemistry, enabling the controlled, stepwise synthesis of peptides. While **Z-Ile-Ile-OH** is primarily utilized as a building block in solid-phase and solution-phase peptide synthesis, understanding its characteristics is crucial for its effective application in the laboratory.

Chemical and Physical Properties

A summary of the key quantitative data for Z-protected amino acids, which are relevant to **Z-Ile-Ile-OH**, is presented below. Note that specific data for the dipeptide **Z-Ile-Ile-OH** is not widely available, and the information is based on the properties of similar compounds like Z-Ile-OH.

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO, DMF, and methanol; sparingly soluble in water	[1]
Storage	2–8°C in a tightly sealed container, protected from moisture and light	[1]
Molecular Formula (Z-Ile-OH)	C ₁₄ H ₁₉ NO ₄	[2][3]
Molecular Weight (Z-Ile-OH)	265.30 g/mol	[2][3]
Melting Point (Z-Ile-OH)	52-54 °C	[3]

Handling and Safety Precautions

Due to its nature as a fine chemical, proper handling of **Z-Ile-Ile-OH** is essential to ensure user safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves), when handling **Z-Ile-Ile-OH**. [3]

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

Hygienic Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [4]

Spills: In case of a spill, collect the powder using a method that avoids dust generation (e.g., gently sweeping with a damp paper towel) and dispose of it as chemical waste according to institutional guidelines.

Experimental Protocols

The primary application of **Z-Ile-Ile-OH** is in peptide synthesis. Below are generalized protocols for its use.

Preparation of Stock Solutions

For experimental use, **Z-Ile-Ile-OH** should be dissolved in an appropriate organic solvent.

- Solvent Selection: Based on its solubility profile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Methanol are recommended solvents.^[1] The choice of solvent will depend on the specific requirements of the subsequent experimental steps.
- Preparation:
 - Equilibrate the **Z-Ile-Ile-OH** container to room temperature before opening to prevent moisture condensation.
 - Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
 - Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
 - Vortex or sonicate briefly until the compound is completely dissolved.
- Storage: Store stock solutions at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.

General Protocol for Use in Peptide Synthesis (Manual Solid-Phase)

This protocol outlines the general steps for incorporating a **Z-Ile-Ile-OH** unit into a growing peptide chain on a solid support.

- Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) with the first amino acid already attached.

- **Fmoc-Deprotection** (if applicable): If the N-terminus of the resin-bound peptide is protected with an Fmoc group, treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.
- **Washing**: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.
- **Coupling of **Z-Ile-Ile-OH****:
 - Prepare the coupling solution by dissolving **Z-Ile-Ile-OH** and a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
 - Add the coupling solution to the deprotected resin.
 - Allow the reaction to proceed for the recommended time (typically 1-2 hours) at room temperature with gentle agitation.
- **Washing**: Wash the resin with DMF to remove unreacted reagents.
- **Confirmation of Coupling**: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
- **Chain Elongation**: Repeat the deprotection, washing, and coupling steps for subsequent amino acid additions.
- **Cleavage and Z-group Removal**: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the Z-protecting group is removed, typically through hydrogenolysis.

Signaling Pathways and Experimental Workflows

As **Z-Ile-Ile-OH** is a synthetic building block, it does not have a known direct role in specific biological signaling pathways. Its relevance lies within the workflow of chemical synthesis.

Experimental Workflow: Peptide Synthesis

The following diagram illustrates the general workflow for utilizing **Z-Ile-Ile-OH** in solid-phase peptide synthesis.

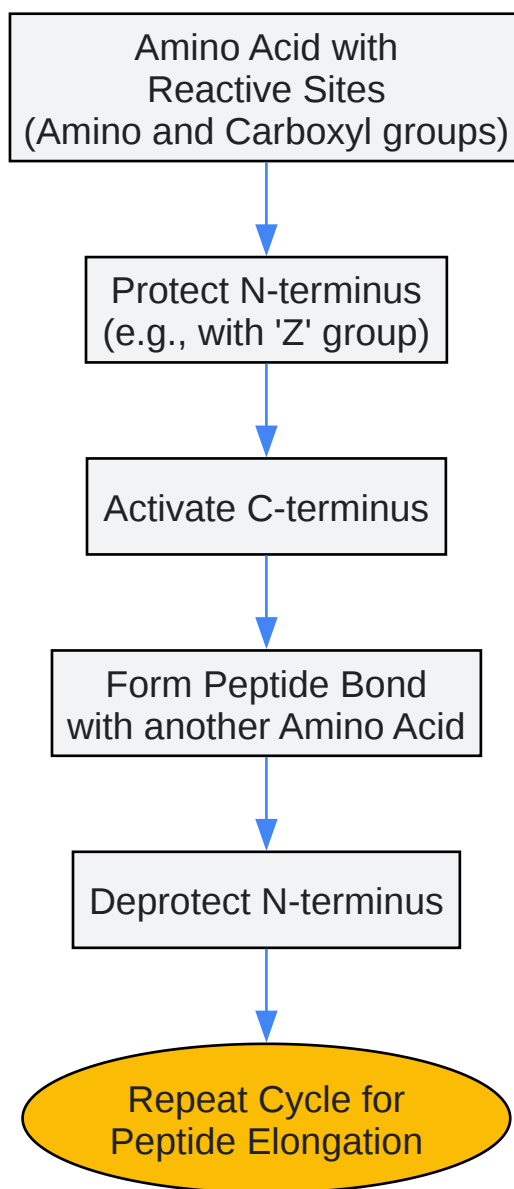


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Caption: Workflow for Solid-Phase Peptide Synthesis using **Z-Ile-Ile-OH**.

Logical Relationship: Role of Protecting Groups

The "Z" group in **Z-Ile-Ile-OH** is a protecting group, which is a fundamental concept in organic synthesis. The diagram below illustrates the logical relationship of protecting groups in peptide synthesis.



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Caption: The logic of using N-terminal protecting groups in peptide synthesis.

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